6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction using 4-chlorophenyl reagents.
Attachment of the Phenylprop-2-enylsulfanyl Group: This can be done through a nucleophilic substitution reaction using phenylprop-2-enylsulfanyl reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Similar in structure and may have comparable biological activities.
Other Triazolopyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H16ClN5S |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16ClN5S/c21-16-10-8-15(9-11-16)17-13-23-19-24-20(25-26(19)18(17)22)27-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12,22H2 |
InChI Key |
GEIVCNNEVZTGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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